molecular formula C11H16N2 B2985799 2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine CAS No. 953754-95-5

2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine

Cat. No. B2985799
CAS RN: 953754-95-5
M. Wt: 176.263
InChI Key: NPLIBYPKABRYCL-UHFFFAOYSA-N
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Description

“2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The compound is also known as 3-(2,3-dihydro-1H-indol-1-yl)propan-1-amine .


Molecular Structure Analysis

The molecular formula of “2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine” is C11H16N2 . The molecular weight is 176.26 . The InChI code is 1S/C11H16N2/c12-7-3-8-13-9-6-10-4-1-2-5-11(10)13/h1-2,4-5H,3,6-9,12H2 .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It is slightly soluble in water . The storage temperature is normal .

Scientific Research Applications

Inhibition of RIPK1 for Necroptosis Prevention

The compound has been found to potently inhibit RIPK1, a kinase involved in necroptosis, which is a form of programmed cell death. It shows good kinase selectivity and can protect cells from necroptosis, as well as attenuate necrotic cell death induced by tumor cells both in vitro and in vivo .

Dual PDE4/AChE Inhibition for Alzheimer’s Treatment

Indole derivatives have been designed and synthesized to act as dual inhibitors of PDE4 and AChE, both of which are targets for improving cognitive and memory function. This application is particularly relevant in the treatment of Alzheimer’s disease (AD) .

Synthesis of New Compounds

New compounds with the indole structure have been synthesized for further research and potential applications. These compounds are characterized by various analytical techniques to establish their structure and potential biological activities .

Cancer Treatment

Indole derivatives are increasingly being used as biologically active compounds for the treatment of cancer. They show various biologically vital properties and are being investigated for their efficacy against different types of cancer cells .

Antitubercular Activity

Indole derivatives have been prepared and investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis, showing potential as treatments for tuberculosis .

Safety and Hazards

The compound has been classified with the hazard statements H302, H314, and H335 . This indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine” are not mentioned in the available literature, indole derivatives in general have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine” could potentially be of interest in future research and drug development.

properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9(8-12)13-7-6-10-4-2-3-5-11(10)13/h2-5,9H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLIBYPKABRYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dihydro-1H-indol-1-YL)propan-1-amine

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